molecular formula C21H25BrN2O4 B3464283 [4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO](3,4-DIMETHOXYPHENYL)METHANONE

[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO](3,4-DIMETHOXYPHENYL)METHANONE

Cat. No.: B3464283
M. Wt: 449.3 g/mol
InChI Key: JQTNMSMNKGSYNM-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-methoxybenzyl)piperazinomethanone is a complex organic compound with the molecular formula C21H25BrN2O4 It is characterized by the presence of a brominated benzyl group, a piperazine ring, and a dimethoxyphenyl group

Properties

IUPAC Name

[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN2O4/c1-26-18-7-5-17(22)12-16(18)14-23-8-10-24(11-9-23)21(25)15-4-6-19(27-2)20(13-15)28-3/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTNMSMNKGSYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-2-methoxybenzyl)piperazinomethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The starting material, 2-methoxybenzyl, undergoes bromination to introduce the bromine atom at the 5-position.

    Piperazine Introduction: The brominated intermediate is then reacted with piperazine to form the piperazino derivative.

    Methanone Formation: Finally, the piperazino derivative is coupled with 3,4-dimethoxybenzyl chloride under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-methoxybenzyl)piperazinomethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, forming a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the bromine atom can yield various substituted derivatives.

Scientific Research Applications

4-(5-Bromo-2-methoxybenzyl)piperazinomethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(5-bromo-2-methoxybenzyl)piperazinomethanone involves its interaction with specific molecular targets and pathways. The brominated benzyl group and piperazine ring are key structural features that enable the compound to bind to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl)piperazine oxalate: This compound shares a similar brominated benzyl group and piperazine ring but differs in the presence of a biphenylylcarbonyl group.

    4-(5-Bromo-2-methoxybenzyl)-1-piperazinylmethanone: This compound has a similar structure but with different positions of the methoxy groups on the phenyl ring.

Uniqueness

The uniqueness of 4-(5-bromo-2-methoxybenzyl)piperazinomethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO](3,4-DIMETHOXYPHENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO](3,4-DIMETHOXYPHENYL)METHANONE

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